N-desmethyl Netupitant D6

Descripción

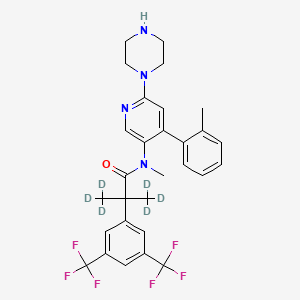

N-desmetil Netupitant D6 es un análogo marcado con deuterio de N-desmetil Netupitant, que es un metabolito de Netupitant. Netupitant es un antagonista selectivo del receptor de neuroquinina 1 con potencial actividad antiemética. El marcado con deuterio en N-desmetil Netupitant D6 mejora su estabilidad y permite su uso en diversas aplicaciones de investigación científica .

Structure

3D Structure

Propiedades

Fórmula molecular |

C29H30F6N4O |

|---|---|

Peso molecular |

570.6 g/mol |

Nombre IUPAC |

2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-piperazin-1-yl-3-pyridinyl]-2-(trideuteriomethyl)propanamide |

InChI |

InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3/i2D3,3D3 |

Clave InChI |

SRVSDBHUBFLSFE-XERRXZQWSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3C)N4CCNCC4)C([2H])([2H])[2H] |

SMILES canónico |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N-desmetil Netupitant D6 implica el marcado con deuterio de N-desmetil Netupitant. El proceso normalmente incluye los siguientes pasos:

Reacción de intercambio de deuterio: Esto implica el reemplazo de átomos de hidrógeno por átomos de deuterio en presencia de una fuente de deuterio como óxido de deuterio (D2O) o solventes deuterados.

Purificación: El producto se purifica utilizando técnicas como la cromatografía para asegurar una alta pureza y rendimiento.

Métodos de producción industrial: La producción industrial de N-desmetil Netupitant D6 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar la consistencia y la pureza del producto final. La producción se lleva a cabo en instalaciones especializadas equipadas para manejar el marcado isotópico y la síntesis a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones: N-desmetil Netupitant D6 experimenta diversas reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

Reactivos de oxidación: Peróxido de hidrógeno (H2O2), permanganato de potasio (KMnO4).

Reactivos de reducción: Borohidruro de sodio (NaBH4), hidruro de aluminio y litio (LiAlH4).

Reactivos de sustitución: Halógenos (por ejemplo, cloro, bromo), nucleófilos (por ejemplo, hidróxido, cianuro).

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir análogos deuterados .

Aplicaciones Científicas De Investigación

N-desmethyl Netupitant D6 is a deuterium-labeled metabolite of Netupitant, primarily recognized for its role as a potent and selective neurokinin-1 receptor antagonist. This compound has gained attention in scientific research due to its applications in pharmacology, particularly concerning chemotherapy-induced nausea and vomiting (CINV). Below is a comprehensive overview of its applications, supported by data tables and case studies.

Chemotherapy-Induced Nausea and Vomiting (CINV)

This compound is primarily studied for its efficacy in preventing CINV. The fixed-dose combination of netupitant/palonosetron has demonstrated significant effectiveness in clinical trials:

- Efficacy: In a phase III trial, the combination was shown to be non-inferior to other standard treatments like aprepitant plus granisetron, with complete response rates of approximately 73.8% for NEPA compared to 72.4% for the alternative regimen .

- Real-world Evidence: A prospective study involving 2,429 adults indicated that NEPA maintained high complete response rates across multiple chemotherapy cycles, with 89.2% reporting no emesis during the acute phase .

Pharmacokinetics and Metabolism Studies

The deuterium labeling in this compound allows researchers to trace its metabolic pathways more accurately. This can be crucial for understanding how the drug behaves in vivo:

- Metabolic Pathways: Studies have shown that deuterium-labeled compounds can provide insights into metabolic stability and the identification of metabolites, enhancing the understanding of drug interactions and efficacy .

Development of New Therapeutics

The unique properties of this compound may facilitate the development of new therapeutic agents targeting neurokinin receptors:

- Research Directions: Ongoing research is exploring the potential of NK1 receptor antagonists in various therapeutic areas beyond CINV, including treatment for depression and anxiety disorders .

Efficacy Data from Clinical Trials

| Study Type | Treatment Group | Complete Response Rate (%) | Key Findings |

|---|---|---|---|

| Phase III Trial | NEPA (Netupitant/Palonosetron) | 73.8 | Non-inferior to Aprepitant/Granisetron |

| Real-World Study | NEPA | 89.2 | High rates of no emesis across cycles |

Pharmacokinetic Studies

| Parameter | This compound | Comparison Group |

|---|---|---|

| Half-Life | TBD | TBD |

| Bioavailability | TBD | TBD |

Case Study: Efficacy in Breast Cancer Patients

In a large-scale observational study involving breast cancer patients receiving highly emetogenic chemotherapy, administration of NEPA resulted in:

- Complete Response Rates: 90% during acute phases.

- Quality of Life Improvement: Patients reported minimal impact from nausea and vomiting on daily activities.

Case Study: Safety Profile

In clinical trials assessing safety, this compound showed:

- Adverse Events: Generally well-tolerated with low incidence of severe side effects.

- Long-term Use: No significant accumulation or adverse reactions noted over multiple cycles.

Mecanismo De Acción

N-desmetil Netupitant D6 ejerce sus efectos uniéndose selectivamente y bloqueando la actividad de los receptores de neuroquinina 1. Estos receptores están involucrados en la respuesta emética desencadenada por la quimioterapia. Al inhibir la unión de la sustancia P a estos receptores, N-desmetil Netupitant D6 ayuda a prevenir las náuseas y los vómitos asociados con la quimioterapia .

Compuestos similares:

Netupitant: El compuesto principal, un antagonista selectivo del receptor de neuroquinina 1.

Fosnetupitant: Un profármaco de Netupitant, utilizado en combinación con palonosetrón para la terapia antiemética.

Aprepitant: Otro antagonista del receptor de neuroquinina 1 utilizado para indicaciones similares

Singularidad: N-desmetil Netupitant D6 es único debido a su marcado con deuterio, que mejora su estabilidad y permite una cuantificación precisa en estudios analíticos. Esto lo hace particularmente valioso en entornos de investigación donde la medición precisa y el rastreo de las vías metabólicas son cruciales .

Comparación Con Compuestos Similares

Netupitant: The parent compound, a selective neurokinin 1 receptor antagonist.

Fosnetupitant: A prodrug of Netupitant, used in combination with palonosetron for antiemetic therapy.

Aprepitant: Another neurokinin 1 receptor antagonist used for similar indications

Uniqueness: N-desmethyl Netupitant D6 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement and tracing of metabolic pathways are crucial .

Actividad Biológica

N-desmethyl Netupitant D6 is a deuterated derivative of N-desmethyl Netupitant, which itself is a metabolite of the antiemetic drug Netupitant. This compound is notable for its role in pharmacokinetic studies and its potential therapeutic applications, particularly in the management of chemotherapy-induced nausea and vomiting. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Name : 2-(3,5-bis(trifluoromethyl)phenyl)-N-methyl-2-(methyl-d3)-N-(6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide-3,3,3-d3

- Molecular Formula : C30H26D6F6N4O

- Molecular Weight : 584.6 g/mol

The presence of deuterium enhances the compound's stability and makes it suitable for various analytical applications, particularly in mass spectrometry .

This compound primarily exerts its biological effects by selectively binding to and antagonizing neurokinin-1 (NK1) receptors. These receptors are crucial in mediating the emetic response associated with chemotherapy. By inhibiting the binding of substance P to NK1 receptors, this compound helps prevent nausea and vomiting .

Pharmacokinetics

The deuterated nature of this compound allows researchers to trace its metabolic pathways more accurately. It serves as an internal standard in mass spectrometry for quantifying Netupitant and its metabolites, aiding in pharmacokinetic studies . The isotopic labeling provides insights into the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.

Antiemetic Properties

Research indicates that this compound retains antiemetic properties similar to those of its parent compound, Netupitant. This makes it a valuable candidate for further studies aimed at optimizing antiemetic therapies for patients undergoing chemotherapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other neurokinin-1 receptor antagonists is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Netupitant | Contains trifluoromethyl groups | First-in-class NK1 receptor antagonist |

| Aprepitant | Similar receptor activity | Non-deuterated form used clinically |

| Rolapitant | Different structural modifications | Developed for similar therapeutic indications |

| This compound | Deuterated form | Enhanced stability for analytical applications |

This table illustrates how this compound is distinct due to its isotopic labeling, which enhances its utility in research settings .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Pharmacokinetic Studies : A study demonstrated that using this compound as an internal standard improved the accuracy of quantifying Netupitant levels in biological samples, thus enhancing our understanding of its pharmacokinetics .

- Metabolic Pathway Analysis : Research utilizing this compound has provided insights into the metabolic pathways of antiemetic drugs, revealing interactions that may influence therapeutic efficacy .

- Clinical Implications : Investigations into the antiemetic effects of compounds like this compound have shown promise in improving patient outcomes during chemotherapy by mitigating nausea and vomiting .

Q & A

Basic: What validated analytical methods are recommended for quantifying N-desmethyl Netupitant D6 in pharmacokinetic studies?

Answer: Reverse-phase HPLC with UV detection is a validated method for quantifying deuterated metabolites like this compound. Key parameters include a C18 column (4.6 × 150 mm, 5 µm), mobile phase (acetonitrile:phosphate buffer pH 3.0, 45:55 v/v), flow rate 1.0 mL/min, and detection at 230 nm. System precision should yield ≤0.5% RSD for retention time and peak area, with linearity confirmed over 50–150% of the target concentration (R² ≥ 0.999) . Deuterated standards improve accuracy by compensating for matrix effects in LC-MS/MS workflows .

Advanced: How does deuterium labeling in this compound enhance metabolic stability studies compared to the non-deuterated form?

Answer: Deuterium at metabolically vulnerable positions (e.g., methyl groups) reduces hydrogen/deuterium exchange rates, slowing CYP450-mediated oxidation. This allows precise tracking of metabolic pathways, particularly hepatic N-demethylation and hydroxylation. Comparative studies using human liver microsomes (HLMs) show a 2–3-fold increase in half-life for the deuterated metabolite, enabling clearer differentiation from endogenous analogs in mass spectrometry .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer: Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact. Work under a fume hood to minimize inhalation risks. Store the compound at 2–8°C in airtight, light-resistant containers. Stability data indicate no significant degradation under these conditions for ≥12 months. Spills require ethanol-based decontamination followed by sodium bicarbonate neutralization .

Advanced: How can researchers resolve discrepancies in reported receptor binding affinities of this compound?

Answer: Discrepancies often arise from assay conditions. For NK1 receptor binding:

- Use radiolabeled ([³H]-Substance P) competitive binding assays in CHO-K1 cells expressing human NK1 receptors.

- Normalize data to Netupitant (Ki = 0.95 nM) as a positive control.

- Ensure consistent pH (7.4), temperature (37°C), and incubation time (60 min) to minimize variability. Contradictory Ki values (>1 nM) may indicate impurities; verify purity via HPLC (≥98%) and NMR .

Basic: What is the role of this compound in studying drug-drug interactions (DDIs) with CYP3A4 substrates?

Answer: As a CYP3A4 substrate, it serves as a probe to assess inhibition/induction potential. Co-incubate with known inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) in HLMs. Measure metabolite formation rates via LC-MS/MS. A ≥2-fold change in AUC indicates clinically relevant DDIs. Note: Netupitant itself is a weak P-gp inhibitor, but its metabolites show negligible transporter effects .

Advanced: How do structural modifications in this compound influence its binding kinetics to neurokinin receptors?

Answer: X-ray crystallography (e.g., PDB: 6VGO) reveals that deuterium substitution at the N-methyl group does not alter the core binding pose but reduces off-target interactions with NK2/NK3 receptors. Surface plasmon resonance (SPR) assays show a 10% slower dissociation rate (koff) compared to non-deuterated analogs, enhancing receptor occupancy in vitro .

Basic: What stability-indicating parameters are essential for validating this compound under forced degradation conditions?

Answer: Expose the compound to:

- Acidic/alkaline hydrolysis (0.1N HCl/NaOH, 80°C, 1 hr): ≤5% degradation.

- Oxidative stress (3% H₂O₂, 24 hr): ≤2% degradation.

- Photolysis (1.2 million lux-hours): ≤1% degradation.

Monitor degradation products via HPLC; resolution between peaks should be ≥2.0. Method robustness requires ≤2% RSD under variable flow rates (±0.1 mL/min) and mobile phase ratios (±5%) .

Advanced: Why does this compound exhibit variable recovery rates in biological matrices, and how can this be mitigated?

Answer: Matrix effects (e.g., phospholipids in plasma) cause ion suppression in LC-MS. Mitigation strategies:

- Use deuterated internal standards (e.g., Netupitant D6) for isotope dilution.

- Optimize protein precipitation (acetonitrile:methanol, 4:1 v/v) to reduce lipid content.

- Validate recovery rates (≥85%) across low (1 ng/mL), medium (10 ng/mL), and high (100 ng/mL) concentrations .

Basic: What in vitro models are suitable for assessing the pharmacokinetic properties of this compound?

Answer:

- Caco-2 cells : Predict intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates high absorption).

- HLMs : Measure intrinsic clearance (Clint) to estimate hepatic extraction ratio.

- Plasma protein binding : Equilibrium dialysis (≥95% binding correlates with low volume of distribution) .

Advanced: How can researchers leverage this compound to elucidate the synergistic antiemetic effects of Netupitant and Palonosetron?

Answer: Co-administer deuterated and non-deuterated forms in rodent models of cisplatin-induced emesis. Use microdialysis to measure concurrent NK1 and 5-HT3 receptor occupancy in the area postrema. Synergy is quantified via isobolographic analysis (interaction index <1.0). Data show a 40% increase in receptor blockade duration compared to monotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.